molecular formula C12H9ClN4S B2822119 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine CAS No. 330473-50-2

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No.: B2822119
CAS No.: 330473-50-2
M. Wt: 276.74
InChI Key: HICQHNLZSBLKTG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a 4-chlorophenyl and a hydrazinyl substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thieno[2,3-d]pyrimidine scaffold is known to impart various biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate hydrazone, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired thieno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the 4-chlorophenyl substituent, which together contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICQHNLZSBLKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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